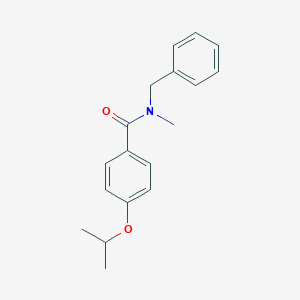![molecular formula C15H14BrNO2 B495987 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide](/img/structure/B495987.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of biphenyl, where a bromine atom is attached to the third position of one phenyl ring, and an acetamide group is linked through an oxygen atom to the fourth position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide typically involves the following steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine or a brominating agent to introduce a bromine atom at the third position.
Formation of 3-bromobiphenyl-4-ol: The brominated biphenyl is then reacted with a hydroxylating agent to form 3-bromobiphenyl-4-ol.
Etherification: The hydroxyl group of 3-bromobiphenyl-4-ol is reacted with N-methylacetamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or ketones.
Reduction Products: Reduction can yield biphenyl amines or alcohols.
Scientific Research Applications
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromobiphenyl-4-yl)oxy]-N,N-diethylacetamide
- 2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-17-15(18)10-19-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
DORKFRPVSSVBOG-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Phenoxyethoxy)benzoyl]morpholine](/img/structure/B495905.png)
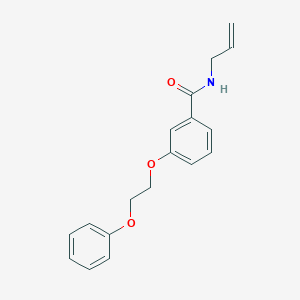
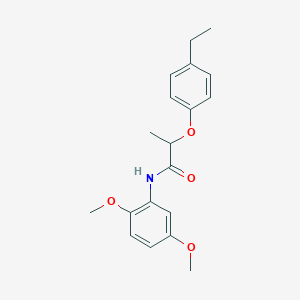
![N-[4-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B495910.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide](/img/structure/B495912.png)

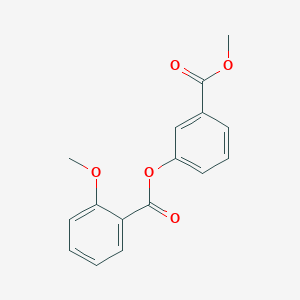
![2-([1,1'-biphenyl]-4-yloxy)propanamide](/img/structure/B495919.png)
![N-[4-(allyloxy)phenyl]-5-bromo-2-furamide](/img/structure/B495920.png)
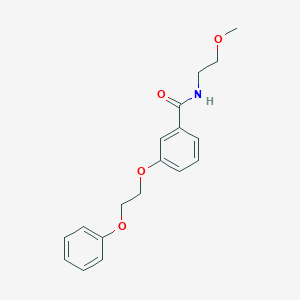
![N-allyl-2-[(3-ethoxybenzoyl)amino]benzamide](/img/structure/B495922.png)
![Methyl 3-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B495923.png)

